3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride

Catalog No.
S14017772
CAS No.
M.F
C9H12ClN5
M. Wt
225.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochl...

Product Name

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride

IUPAC Name

3-piperazin-1-ylpyrazine-2-carbonitrile;hydrochloride

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

InChI

InChI=1S/C9H11N5.ClH/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H

InChI Key

RRGRROAIMBIYJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2C#N.Cl

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H11N5·HCl. It has a molecular weight of approximately 189.22 g/mol. The structure features a pyrazine ring substituted with a piperazine moiety and a cyano group, which contributes to its unique chemical properties. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions and making it more suitable for biological applications .

The reactivity of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride is largely influenced by the functional groups present in its structure. The cyano group can undergo hydrolysis to form corresponding carboxylic acids, while the piperazine ring can participate in nucleophilic substitution reactions. Furthermore, this compound can be involved in condensation reactions, leading to the formation of more complex structures, particularly in medicinal chemistry where it may serve as a scaffold for drug development .

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have indicated that derivatives of this compound may possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. Additionally, some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .

The synthesis of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted pyrazines and piperazines, cyclization can be achieved through condensation reactions.
  • Nitrile Formation: The introduction of the cyano group can be accomplished via nucleophilic substitution or by using reagents like sodium cyanide in the presence of suitable solvents.
  • Hydrochloride Salt Formation: The final step often involves the reaction with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility for biological testing .

This compound has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery programs aimed at developing new antibiotics and anticancer agents.
  • Research Tool: It is utilized in academic and clinical research to study mechanisms of action against specific pathogens or cancer cells.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules used in various industrial applications .

Interaction studies involving 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride focus on its binding affinity to various biological targets. Research indicates that this compound can interact with specific receptors or enzymes, which may mediate its pharmacological effects. These studies are crucial for understanding the mechanism of action and optimizing the therapeutic potential of this compound in treating infections or tumors .

Several compounds share structural similarities with 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride, including:

Compound NameMolecular FormulaUnique Features
2-(Piperazin-1-Yl)pyridine-3-carbonitrileC10H12N4Contains a pyridine ring instead of pyrazine
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamideC25H23N7OSMore complex structure with multiple rings
4-(Piperazin-1-Yl)-pyrimidine-5-carbonitrileC10H12N4Includes a pyrimidine ring

Uniqueness: The distinct feature of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride is its combination of a pyrazine ring with a piperazine substituent and a cyano group, which enhances its biological activity compared to similar compounds. This unique arrangement allows for specific interactions within biological systems, making it valuable in medicinal chemistry .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

225.0781231 g/mol

Monoisotopic Mass

225.0781231 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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